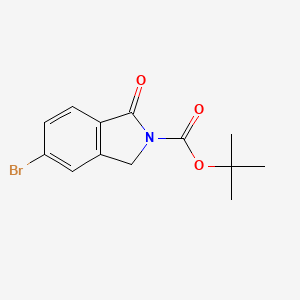

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

CAS No.: 864866-80-8

Cat. No.: VC2276685

Molecular Formula: C13H14BrNO3

Molecular Weight: 312.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864866-80-8 |

|---|---|

| Molecular Formula | C13H14BrNO3 |

| Molecular Weight | 312.16 g/mol |

| IUPAC Name | tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate |

| Standard InChI | InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 |

| Standard InChI Key | AYNRRKAUKGRPMZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br |

Introduction

Chemical Identity and Structure

Molecular Identification

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a heterocyclic organic compound with the molecular formula C₁₃H₁₄BrNO₃. It has a molecular weight of 312.16 g/mol and is classified as an isoindoline derivative with specific substitution patterns . The compound is registered in chemical databases with the PubChem CID 23158154 and can be identified through various systematic naming conventions. This compound features a bicyclic structure consisting of a benzene ring fused with a five-membered lactam ring, which contributes to its distinctive physical and chemical properties. The presence of multiple functional groups in its structure makes it particularly interesting for medicinal chemistry applications as each functional group can serve as a potential site for further modifications.

Structural Characteristics

The compound consists of an isoindoline core structure with a bromine atom at the 5-position, a carbonyl group (oxo) at position 1, and a tert-butyloxycarbonyl group attached to the nitrogen at position 2. The structure can be represented by several notation systems:

-

IUPAC Name: tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate

-

InChI: InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3

The compound's structure features several key elements that contribute to its chemical behavior and potential biological activity:

-

A bromine atom at the 5-position, which serves as an excellent leaving group for substitution reactions

-

A tert-butyl ester protecting group, which can be selectively cleaved under acidic conditions

-

A lactam functional group, which provides a rigid, planar structure with specific hydrogen-bonding properties

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is primarily defined by its functional groups:

-

The bromine atom at the 5-position serves as a site for cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings), providing an entry point for structural modifications.

-

The tert-butyloxycarbonyl (Boc) group can be cleaved under acidic conditions, revealing the secondary amine which can then participate in further transformations.

-

The lactam carbonyl group exhibits typical reactivity patterns of amides, including potential reduction to the corresponding amine.

The compound's reactivity makes it particularly valuable in medicinal chemistry, where systematic modification of its structure can lead to the development of compounds with specific biological activities.

Solubility Profile

Synthetic Approaches

Selective Bromination Strategies

Analytical Characterization

Spectroscopic Profile

Compounds like tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can be characterized using various spectroscopic techniques:

-

¹H NMR spectroscopy would reveal characteristic signals for:

-

The tert-butyl methyl protons (appearing as a strong singlet around 1.5 ppm)

-

The methylene protons adjacent to the nitrogen (around 4.5 ppm)

-

The aromatic protons (in the region of 7.0-8.0 ppm)

-

-

¹³C NMR spectroscopy would show signals for:

-

The tert-butyl carbons (around 28 ppm for the methyl groups and 82 ppm for the quaternary carbon)

-

The carbonyl carbons (around 150 ppm for the carbamate and 168 ppm for the lactam)

-

The aromatic carbons (in the region of 120-140 ppm)

-

-

Mass spectrometry would display a characteristic isotope pattern due to the presence of bromine, with approximately equal peaks at M and M+2.

Chromatographic Analysis

Biological Activity and Applications

Pharmaceutical Relevance

The isoindoline scaffold is present in various biologically active compounds, suggesting potential applications for tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate in pharmaceutical research. The compound itself may exhibit biological activity, or more likely, serves as a valuable intermediate in the synthesis of more complex molecules with specific pharmacological properties. The bromine substituent provides a synthetic handle for further diversification through cross-coupling reactions, allowing the generation of libraries of compounds for biological screening.

Structure-Activity Relationships

| Structural Feature | Potential Impact on Biological Activity |

|---|---|

| Bromine at 5-position | Enhances lipophilicity, potential halogen bonding with targets |

| tert-Butyl ester group | Affects bioavailability, metabolic stability |

| Isoindoline core | Provides conformational rigidity, specific spatial arrangement of groups |

| Lactam carbonyl | Hydrogen bond acceptor, influences interaction with biological targets |

Comparison with Related Compounds

Understanding the differences between tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate and similar compounds can provide valuable insights into the impact of structural modifications on chemical and biological properties.

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| tert-Butyl 4-bromo-1-oxoisoindoline-2-carboxylate | Bromine at 4-position instead of 5-position | Different electronic distribution, altered binding properties |

| tert-Butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate | Additional methyl group at position 3 | Increased steric hindrance, different conformational preferences |

| tert-Butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate | Dimethyl substituents at position 1 | Modified reactivity, increased lipophilicity |

Chemical Reactions and Transformations

Functional Group Interconversions

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can undergo various chemical transformations based on its functional groups:

-

Deprotection of the tert-butyl ester:

-

Treatment with trifluoroacetic acid (TFA) or HCl in dioxane can selectively remove the tert-butyl group to reveal the carboxylic acid.

-

-

Cross-coupling reactions at the bromine position:

-

Suzuki coupling with boronic acids

-

Stille coupling with organostannanes

-

Negishi coupling with organozinc reagents

-

Buchwald-Hartwig amination with amines

-

-

Reduction of the lactam carbonyl:

-

Using strong reducing agents like LiAlH4 or more selective agents like BH3·THF

-

These transformations provide access to a diverse array of derivatives with potentially different biological properties.

Application in Organic Synthesis

As a functionalized building block, tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can serve as a valuable intermediate in the synthesis of more complex molecules. Its utility stems from:

-

The presence of multiple functional groups that can be selectively manipulated

-

The rigid scaffold that can impose specific spatial arrangements in target molecules

-

The potential for late-stage functionalization at the bromine position

These characteristics make it particularly valuable in medicinal chemistry efforts aimed at developing new therapeutics.

Future Research Directions

Medicinal Chemistry Applications

The structural features of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate suggest several potential research directions in medicinal chemistry:

-

Development of focused libraries through diversification at the bromine position

-

Investigation of the isoindoline scaffold as a pharmacophore for specific biological targets

-

Incorporation of the structure into known bioactive molecules to modify their pharmacokinetic properties

These approaches could lead to the discovery of novel therapeutic agents for various disease states.

Material Science Applications

Beyond medicinal chemistry, compounds of this structural class might find applications in material science:

-

As precursors for polymers with specific optoelectronic properties

-

In the development of specialized dyes or imaging agents

-

As components in novel catalytic systems

The rigid, planar nature of the isoindoline core combined with the potential for further functionalization makes this an area worthy of exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume